molecular formula C23H28FN7O B2597269 N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-72-9

N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2597269
CAS RN: 1040652-72-9
M. Wt: 437.523
InChI Key: GAYHDIFRVCJJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H28FN7O and its molecular weight is 437.523. The purity is usually 95%.
BenchChem offers high-quality N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds have been studied, focusing on their crystal structure, synthesis methodologies, and potential biological activities. For instance, studies on similar compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, reveal detailed synthesis routes, including condensation reactions, and characterization through various spectroscopic methods and X-ray diffraction studies. These compounds exhibit potential for biological activities, including antibacterial and anthelmintic activities, showcasing their relevance in scientific research for developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Biological Evaluation

The exploration of biological activities is a crucial aspect of research on piperazine derivatives. Studies on compounds like new urea and thiourea derivatives of piperazine doped with febuxostat show significant antiviral and antimicrobial activities. These findings highlight the potential of such compounds in the development of new treatments for viral and bacterial infections, with some derivatives showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Molecular Imaging Applications

The development of carbon-11-labeled carboxamide derivatives for PET imaging of dopamine D3 receptors represents a significant scientific application of similar compounds. These derivatives have been synthesized with high radiochemical yields and specific activities, offering new tools for the in vivo imaging of dopamine D3 receptors. This research area holds great promise for advancing our understanding of neuropsychiatric disorders and developing more targeted therapeutic strategies (Gao et al., 2008).

Chemical Modification and Pharmacological Activities

Research on chemical modification of related compounds, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), aims to improve pharmacological profiles and overcome limitations like hyperthermia side effects. Novel analogs with altered structural features have shown improved pharmacological and tolerability profiles, suggesting a pathway for the development of new therapeutic agents with enhanced efficacy and safety (Nie et al., 2020).

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN7O/c1-23(2,3)17-4-8-19(9-5-17)25-22(32)30-14-12-29(13-15-30)16-21-26-27-28-31(21)20-10-6-18(24)7-11-20/h4-11H,12-16H2,1-3H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYHDIFRVCJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

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